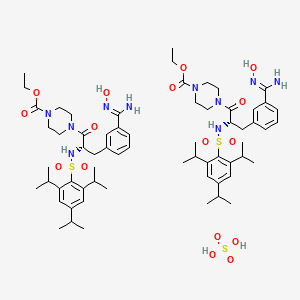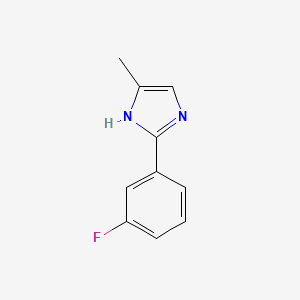
2-(1-Hydroxyethyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring with a hydroxyethyl group attached to the second position and a hydroxyl group at the eighth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)quinolin-8-ol can be achieved through several methods. One common approach involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Hydroxyethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)quinolin-8-ol.
Reduction: The compound can be reduced to form 2-(1-Hydroxyethyl)quinolin-8-amine.
Substitution: The hydroxyl group at the eighth position can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 2-(1-Oxoethyl)quinolin-8-ol
Reduction: 2-(1-Hydroxyethyl)quinolin-8-amine
Substitution: Various halogenated or alkylated derivatives of quinolin-8-ol.
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound interferes with the signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparación Con Compuestos Similares
Quinolin-8-ol: Lacks the hydroxyethyl group but shares similar biological activities.
2-(1-Hydroxyethyl)quinolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
2-(1-Hydroxyethyl)isoquinolin-8-ol: An isoquinoline derivative with similar properties.
Uniqueness: 2-(1-Hydroxyethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,13-14H,1H3 |
Clave InChI |
OECLWHJCKJHVJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=C(C=CC=C2O)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)









![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)

